4-({2-[1-(4-bromophenyl)ethylidene]hydrazino}carbonyl)benzamide
Overview
Description
4-({2-[1-(4-bromophenyl)ethylidene]hydrazino}carbonyl)benzamide is a useful research compound. Its molecular formula is C16H14BrN3O2 and its molecular weight is 360.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.02694 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
Compounds with structural similarities, such as those containing biphenyl, phthalazinone, or benzamide moieties, are often synthesized for their potential in various chemical reactions and for further functionalization. For instance, the synthesis of novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives has been explored, demonstrating the versatility of these compounds in forming chalcones, amides/thioamides, and Mannich bases through reactions with different reagents. These synthetic routes highlight the compound's role in creating a diverse array of derivatives with potential applications in materials science and pharmaceutical research (Abubshait et al., 2011).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of benzamide derivatives and related compounds. For instance, hydrazide-hydrazone derivatives derived from benzocaine have been synthesized and evaluated for their in vitro antibacterial activity, indicating the potential of such compounds in developing new antimicrobial agents (Han et al., 2017). Similarly, triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been prepared and subjected to antimicrobial and antioxidant activity screening, showcasing the broad range of bioactivities that can be targeted through synthetic chemistry (Flefel et al., 2018).
Potential in Drug Discovery
The exploration of novel compounds often extends to their potential in drug discovery, including the identification of new therapeutic agents. For example, the synthesis of novel small-molecule protease-activated receptor 2 (PAR2) agonists represents a significant step in probing physiological functions and potentially developing new treatments for related disorders (Gardell et al., 2008).
Properties
IUPAC Name |
4-N-[(E)-1-(4-bromophenyl)ethylideneamino]benzene-1,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c1-10(11-6-8-14(17)9-7-11)19-20-16(22)13-4-2-12(3-5-13)15(18)21/h2-9H,1H3,(H2,18,21)(H,20,22)/b19-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJOKOKQHHPFSN-VXLYETTFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)C(=O)N)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)C(=O)N)/C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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